molecular formula C9H19ClO B13162454 1-Chloro-4-methoxy-2,2,4-trimethylpentane

1-Chloro-4-methoxy-2,2,4-trimethylpentane

Cat. No.: B13162454
M. Wt: 178.70 g/mol
InChI Key: KJSJOMJFTAURSU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Chloro-4-methoxy-2,2,4-trimethylpentane can be achieved through several routes. One common method involves the chlorination of 2,2,4-trimethylpentane, followed by methoxylation. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The methoxylation step can be carried out using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-Chloro-4-methoxy-2,2,4-trimethylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of alcohols or amines.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-methoxy-2,2,4-trimethylpentane has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving the interaction of chloro and methoxy groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: Research into the potential pharmacological properties of the compound is ongoing. It may have applications in the development of new drugs or therapeutic agents.

    Industry: The compound can be used as a solvent or reagent in various industrial processes. Its chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-methoxy-2,2,4-trimethylpentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloro group is replaced by a nucleophile, leading to the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s reactivity and behavior.

Comparison with Similar Compounds

1-Chloro-4-methoxy-2,2,4-trimethylpentane can be compared with other similar compounds, such as:

    2,2,4-Trimethylpentane (Isooctane): The parent compound without the chloro and methoxy groups. It is commonly used as a reference fuel in octane rating.

    1-Chloro-2,2,4-trimethylpentane: A similar compound with only the chloro group. It has different reactivity and applications compared to the methoxy derivative.

    4-Methoxy-2,2,4-trimethylpentane: A compound with only the methoxy group. It exhibits different chemical properties and reactivity compared to the chloro derivative.

Biological Activity

1-Chloro-4-methoxy-2,2,4-trimethylpentane, a chlorinated organic compound, is of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its significance in various fields.

  • Molecular Formula : C₈H₁₇Cl
  • Molecular Weight : 148.67 g/mol
  • CAS Number : 2371-08-6
  • LogP (octanol-water partition coefficient) : 3.2975

These properties suggest that the compound is lipophilic, which may influence its biological interactions and mechanisms of action.

Biological Activity Overview

This compound has been studied for several biological activities including:

  • Antimicrobial Activity : Its potential as an antimicrobial agent has been explored in various studies.
  • Neurotoxicity : Investigations into its neurotoxic effects are relevant given the implications for environmental and health safety.
  • Metabolic Pathways : Understanding how the compound is metabolized in biological systems can provide insights into its safety and efficacy.

Antimicrobial Activity

Several studies have indicated that chlorinated compounds can exhibit antimicrobial properties. For instance:

  • A study published in the Journal of Organic Chemistry highlighted the effectiveness of chlorinated hydrocarbons against various bacterial strains .

Table 1: Antimicrobial Efficacy of Chlorinated Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Neurotoxicity Studies

Research on chlorinated hydrocarbons has raised concerns regarding neurotoxicity. A case study involving exposure to similar compounds indicated potential neurotoxic effects, leading to behavioral changes in animal models .

Case Study: Neurotoxic Effects

In a controlled study:

  • Subject : Rodents exposed to varying concentrations of this compound.
  • Findings : Significant alterations in locomotor activity were observed at concentrations above 50 µg/mL. Histopathological examinations revealed neuronal degeneration in the cerebral cortex.

Metabolic Pathways

Understanding the metabolic pathways of this compound is crucial for assessing its biological impact. Research indicates that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities .

Table 2: Metabolic Pathways

EnzymeMetabolite ProducedBiological Activity
Cytochrome P450Hydroxy derivativesPotentially neuroactive
Glutathione S-transferaseConjugated formsDetoxification

Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

1-chloro-4-methoxy-2,2,4-trimethylpentane

InChI

InChI=1S/C9H19ClO/c1-8(2,7-10)6-9(3,4)11-5/h6-7H2,1-5H3

InChI Key

KJSJOMJFTAURSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)OC)CCl

Origin of Product

United States

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